Distinct Antioxidant Mechanism: Metal Chelation vs. Radical Scavenging
Computational analysis using Complete Neglect of Differential Overlap (CNDO) revealed that hesperidin chalcone exerts antioxidant activity primarily through metal ion complexation rather than through deoxidization (reducing power) [1]. This mechanism fundamentally differs from neohesperidin dihydrochalcone, which was found to possess both excellent complexation effect and deoxidization ability [1]. In a separate experimental study, hesperidin demonstrated highest reducing power among tested compounds when compared with α-tocopherol, ascorbic acid, BHT, BHA, and trolox [2], further underscoring the mechanistic divergence between chalcone and flavanone forms.
| Evidence Dimension | Antioxidant mechanism (computational and experimental) |
|---|---|
| Target Compound Data | Antioxidant activity mainly results from metal ion complexation; minimal contribution from deoxidization |
| Comparator Or Baseline | Neohesperidin dihydrochalcone: both complexation effect and deoxidization ability; Hesperidin: highest reducing power among tested antioxidants |
| Quantified Difference | Qualitative mechanistic divergence: chalcone form operates via chelation, flavanone form via reducing power |
| Conditions | CNDO computational modeling [1]; in vitro reducing power assay with Fe²⁺ chelation, hydrogen radical scavenging, and hydrogen peroxide scavenging [2] |
Why This Matters
Researchers studying antioxidant pathways or developing metal-chelating formulations must select the chalcone form specifically for chelation-dependent applications rather than relying on flavanone analogs with different primary mechanisms.
- [1] Zhu SM, Yu SJ, Yang LS, et al. Mechanism Analysis of the Antioxidant Activities of Hesperidin and Its Derivatives. Journal of South China University of Technology (Natural Science Edition). 2005;33(4):79-82, 91. View Source
- [2] Hussein MA, Othman AM. In vitro scavenger and antioxidant properties of hesperidin and neohesperidin dihydrochalcone. Food Chemistry. 2011;128(4):1022-1028. View Source
